Lipophilicity (log P) of 5-tert-Butylpyrazine Core vs. Unsubstituted and 6-Chloro Analogs
The calculated log P of the pyrazine-2-carboxylic acid core bearing a 5-tert-butyl substituent is 2.44, representing a 2.13 log unit increase over unsubstituted pyrazine-2-carboxylic acid (log P 0.31) and a 1.23 log unit increase over 6-chloropyrazine-2-carboxylic acid (log P 1.21) [1]. Since the aldehyde is the immediate synthetic precursor to the carboxylic acid, this lipophilicity ranking is directly transferable to the aldehyde series.
| Evidence Dimension | Calculated lipophilicity (log P) of pyrazine-2-carboxylic acid core (directly comparable to aldehyde precursor) |
|---|---|
| Target Compound Data | 5-tert-butylpyrazine-2-carboxylic acid (core of target aldehyde): log P = 2.44 |
| Comparator Or Baseline | Pyrazine-2-carboxylic acid (core of pyrazine-2-carbaldehyde): log P = 0.31; 6-chloropyrazine-2-carboxylic acid: log P = 1.21 |
| Quantified Difference | Δlog P = +2.13 vs. unsubstituted; Δlog P = +1.23 vs. 6-chloro |
| Conditions | Calculated log P values; within-study comparison of pyrazine-2-carboxylic acid derivatives |
Why This Matters
This magnitude of lipophilicity difference is sufficient to alter membrane permeability, oral absorption, and target binding, making 5-(tert-butyl)pyrazine-2-carbaldehyde the essential precursor when a specific log P window (~2-3) is required for the final bioactive derivative.
- [1] Dolezal, M. et al. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules 2006, 11(4), 242-256. DOI: 10.3390/11040242. View Source
